molecular formula C17H16O2 B12803377 3-Benzyl-5-phenyloxolan-2-one CAS No. 1804-29-1

3-Benzyl-5-phenyloxolan-2-one

Cat. No.: B12803377
CAS No.: 1804-29-1
M. Wt: 252.31 g/mol
InChI Key: FFDIWTPEXKMPOY-UHFFFAOYSA-N
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Description

3-Benzyl-5-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing oxygen, with benzyl and phenyl groups attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-phenyloxolan-2-one can be achieved through several methods. One common approach involves the reaction of benzyl bromide with phenylacetic acid in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-phenyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The benzyl and phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated oxolane compounds.

Scientific Research Applications

3-Benzyl-5-phenyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Benzyl-5-phenyloxolan-2-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-5-phenyloxazole: Similar structure but with a nitrogen atom in the ring.

    3-Benzyl-5-phenylfuran: Contains an oxygen atom in a five-membered ring but lacks the oxolane structure.

    3-Benzyl-5-phenylthiophene: Similar structure with a sulfur atom in the ring.

Uniqueness

3-Benzyl-5-phenyloxolan-2-one is unique due to its specific ring structure and the presence of both benzyl and phenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1804-29-1

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

3-benzyl-5-phenyloxolan-2-one

InChI

InChI=1S/C17H16O2/c18-17-15(11-13-7-3-1-4-8-13)12-16(19-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

FFDIWTPEXKMPOY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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